ethyl 4-methoxybenzimidate
Description
Structure
3D Structure
Properties
CAS No. |
829-48-1 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
ethyl 4-methoxybenzenecarboximidate |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(11)8-4-6-9(12-2)7-5-8/h4-7,11H,3H2,1-2H3 |
InChI Key |
ZUHXEWCZQQKLRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 4 Methoxybenzimidate and Its Derivatives
Established Synthetic Routes for Ethyl 4-Methoxybenzimidate
Conventional Synthetic Approaches
The most established and conventional method for the synthesis of this compound is the Pinner reaction. mdpi.com This acid-catalyzed reaction involves the treatment of a nitrile, in this case, 4-methoxybenzonitrile (B7767037), with an alcohol, ethanol (B145695), in the presence of an acid catalyst, typically anhydrous hydrogen chloride (HCl). mdpi.com The reaction proceeds through the formation of an imino ester salt, known as a Pinner salt, which is then neutralized to yield the desired this compound.
The general reaction scheme is as follows:
4-Methoxybenzonitrile + Ethanol --(HCl)--> this compound hydrochloride --(Base)--> this compound
The Pinner reaction is a versatile method for the preparation of imidates, and its mechanism has been well-studied. mdpi.com The reaction is initiated by the protonation of the nitrile nitrogen by the acid catalyst, which makes the nitrile carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Factors that can influence the outcome of the Pinner reaction include the nature of the nitrile and the alcohol, the choice of acid catalyst, and the reaction temperature. Low temperatures are often favored to prevent the thermodynamically unstable iminium chloride salt from eliminating to form an amide and an alkyl chloride.
Synthesis of this compound Hydrochloride
The hydrochloride salt of this compound is a stable, isolable intermediate that is often the direct product of the Pinner reaction. unive.it A common laboratory-scale synthesis involves dissolving 4-methoxybenzonitrile in dry ethanol and cooling the solution to 0 °C. unive.it To generate anhydrous HCl in situ, acetyl chloride is added dropwise to the mixture. unive.it The reaction is typically allowed to proceed for an extended period, for instance, by storing the closed flask at a low temperature (e.g., 2 °C) for a month. unive.it The resulting this compound hydrochloride precipitates and can be collected by filtration, followed by washing with a non-polar solvent like diethyl ether. unive.it
Alternatively, gaseous HCl can be bubbled through a cooled solution of 4-methoxybenzonitrile in methanol (B129727) to produce the corresponding mthis compound hydrochloride in quantitative yield after stirring for 24 hours at room temperature. ajol.info A similar approach using ethanol would yield the ethyl imidate hydrochloride.
Advanced Synthetic Techniques
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govrjptonline.orgrsc.org While a direct protocol for the microwave-assisted synthesis of this compound is not extensively documented, its use as a reactant in subsequent microwave-assisted syntheses has been reported. For example, this compound has been used in the microwave-assisted synthesis of 1,2,4-triazole (B32235) derivatives. yu.edu.jo In a typical procedure, a mixture of this compound, an acyl chloride, and methyl hydrazine (B178648) in a suitable solvent like dichloromethane (B109758) is irradiated with microwaves at a specific temperature and power for a short duration (e.g., 15 minutes at 150 °C and 100 W). yu.edu.jo This suggests the stability of the imidate functionality under these conditions and the feasibility of using microwave energy to drive reactions involving this compound.
General principles of microwave-assisted organic synthesis (MAOS) can be applied to the Pinner reaction for the synthesis of this compound to potentially accelerate the process. nih.govscielo.org.mx This would involve carrying out the reaction between 4-methoxybenzonitrile and ethanol with an acid catalyst in a sealed vessel inside a microwave reactor, allowing for rapid and uniform heating of the reaction mixture.
Green Chemistry Principles in Imidate Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The principles of green chemistry can be applied to the synthesis of this compound. One approach is the use of greener solvents. While the Pinner reaction is often carried out in an excess of the alcohol reactant, which can also act as the solvent, exploring alternative, more environmentally benign solvents or even solvent-free conditions is a key aspect of green chemistry. unive.it
A study on a greener Pinner synthesis of trimethylorthoesters demonstrated a two-step sequence in the absence of additional solvents, using methanol as both a reagent and the reaction medium. unive.it This approach, which resulted in excellent yields of the intermediate imidate hydrochlorides, could be adapted for the synthesis of this compound. unive.it Furthermore, replacing gaseous HCl with a more manageable acid catalyst is another avenue for a greener process. unive.it
The development of facile and eco-friendly synthetic protocols for imidates, such as using heterogeneous Lewis acid catalysis (e.g., Al2O3) and ambient reaction conditions, represents a significant advancement in the application of green chemistry principles to imidate synthesis. mdpi.com
Purification and Isolation Strategies in Research Synthesis
The purification and isolation of this compound and its derivatives are crucial steps to obtain the compound in high purity for subsequent applications. Common techniques employed in a research setting include filtration, recrystallization, and column chromatography.
Following the synthesis of this compound hydrochloride via the Pinner reaction, the precipitated salt is typically isolated by vacuum filtration and washed with a solvent in which the salt is insoluble, such as diethyl ether, to remove any unreacted starting materials or soluble byproducts. unive.it
For the free base, this compound, which may be an oil or a solid, column chromatography is a widely used purification method. semanticscholar.org A silica (B1680970) gel column is often employed, with a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate. semanticscholar.orgrsc.org The polarity of the eluent mixture can be adjusted to achieve optimal separation of the desired product from any impurities. The fractions containing the pure compound are then combined, and the solvent is removed under reduced pressure.
Recrystallization is another effective purification technique, particularly for solid derivatives. This involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the mother liquor. For instance, 1,2,4-triazole derivatives synthesized from this compound have been purified by recrystallization from a dichloromethane/diethyl ether mixture. yu.edu.jo
Reactivity and Mechanistic Studies of Ethyl 4 Methoxybenzimidate
Nucleophilic Reactivity of the Imidate Functionality
The imidate functionality in ethyl 4-methoxybenzimidate possesses nucleophilic character primarily centered on the nitrogen atom. The lone pair of electrons on the nitrogen can participate in reactions with various electrophiles. This nucleophilicity is influenced by the electronic properties of the substituents on both the carbon and nitrogen atoms of the imidate group. The presence of the electron-donating methoxy (B1213986) group on the benzene (B151609) ring enhances the electron density of the system, thereby increasing the nucleophilicity of the nitrogen atom.
In the context of transition metal catalysis, the nitrogen atom of the imidate acts as a Lewis base, coordinating to the metal center. This coordination is a crucial initial step in many catalytic cycles, facilitating subsequent C-H activation at the ortho position of the benzene ring. The imidate group, in this role, serves as an effective directing group, guiding the metal catalyst to a specific reaction site.
The nucleophilic character of N-alkoxyamides, a class of compounds closely related to N-alkoxyimidates, has been harnessed in organic synthesis. The incorporation of an N-alkoxy group can modulate the reactivity of the amide carbonyl, facilitating nucleophilic additions that are otherwise challenging due to the high stability of the amide bond rsc.org. This principle extends to N-alkoxyimidates like this compound, where the nitrogen atom's nucleophilicity is key to its role in directed C-H functionalization reactions.
Electrophilic Reactivity of the Imidate Functionality
Conversely, the imidate carbon atom in this compound exhibits electrophilic character. It is bonded to two heteroatoms, nitrogen and oxygen, which are more electronegative, thus polarizing the C=N bond and rendering the carbon atom susceptible to attack by nucleophiles.
This electrophilicity is central to reactions such as the rhodium(III)-catalyzed synthesis of phthalides, where the imidate functionality is ultimately cleaved and replaced. In this transformation, after the initial C-H activation and insertion of an aldehyde, the imidate acts as a leaving group in a cyclization step. The electrophilic nature of the imidate carbon facilitates its departure, allowing for the formation of the lactone ring of the phthalide (B148349) product rsc.org.
Reaction Mechanisms Involving this compound
Transition metal-catalyzed reactions involving this compound and its analogs proceed through well-defined catalytic cycles, often involving the formation of key metallacyclic intermediates. In rhodium(III)-catalyzed reactions, the imidate functionality serves as a directing group, leading to the formation of a five-membered rhodacyclic imidate complex.
A prominent example is the synthesis of phthalides from benzimidates and aldehydes rsc.org. The proposed catalytic cycle for this transformation is depicted below:
Figure 1: Proposed Catalytic Cycle for Rh(III)-Catalyzed Synthesis of Phthalides from Benzimidates and Aldehydes
Adapted from Douglas, C. J., & Rovis, T. (2014). Rhodium(iii)-catalyzed synthesis of phthalides by cascade addition and cyclization of benzimidates with aldehydes. Chemical Science, 5(11), 4473–4477. rsc.org
In this cycle, the cationic Rh(III) catalyst, often generated in situ from [Cp*RhCl2]2 and a silver salt, first coordinates to the nitrogen atom of the benzimidate. This is followed by an irreversible, turnover-limiting C-H activation at the ortho-position of the benzene ring to form a stable five-membered rhodacyclic imidate intermediate. This intermediate then undergoes insertion of the aldehyde into the Rh-C bond, expanding the metallacycle to a seven-membered ring. The final step involves an intramolecular nucleophilic attack of the oxygen atom of the coordinated aldehyde onto the electrophilic imidate carbon, leading to the formation of the phthalide product and regeneration of the active Rh(III) catalyst rsc.org.
While rhodacyclopentanone intermediates are not directly formed in this specific phthalide synthesis, they are key intermediates in other rhodium-catalyzed reactions, particularly those involving carbonylative cycloadditions.
Several transition metals have been shown to effectively catalyze C-H functionalization reactions of benzimidates and related N-methoxybenzamides.
Rhodium(III): As detailed above, Rh(III) catalysts, particularly those containing a Cp* (pentamethylcyclopentadienyl) ligand, are highly effective for the C-H activation of benzimidates. The imidate group acts as an excellent directing group, enabling a variety of transformations, including the synthesis of phthalides and other heterocyclic structures rsc.orgacs.org. DFT studies on the Rh(III)-catalyzed C-H activation of benzamides have shown that the reaction proceeds through a concerted metalation-deprotonation (CMD) mechanism, and the N-H deprotonation significantly facilitates the subsequent C-H activation nih.gov.
Ruthenium(II): Ruthenium(II) complexes, such as [RuCl2(p-cymene)]2, are also potent catalysts for the C-H activation and annulation of N-methoxybenzamides with alkynes to produce isoquinolones rsc.orgrsc.org. Mechanistic studies, including DFT calculations, suggest that these reactions can proceed through a Ru(II)-Ru(IV)-Ru(II) catalytic cycle. A key feature of this mechanism is the cleavage of the N-O bond prior to alkyne insertion, which is facilitated by an in situ generated acid rsc.orgrsc.orgnih.gov.
Cobalt(III): High-valent cobalt(III) catalysts have emerged as a cost-effective alternative to noble metals for C-H functionalization reactions. Cp*Co(III) complexes have been successfully employed in the C-H activation of various amides, demonstrating unique reactivity and selectivity compared to their rhodium counterparts rsc.orgdntb.gov.ua. The mechanisms are believed to be similar to those of Rh(III), involving a CMD pathway.
Manganese(I): Low-valent manganese(I) carbonyl complexes, such as MnBr(CO)5, are effective for the ortho-C-H alkenylation of aromatic N-H imidates with alkynes ucc.ie. The proposed mechanism involves a NaOPiv-assisted cyclomanganation of the benzimidate to form a manganacycle intermediate. This is followed by alkyne insertion into the Mn-C bond, leading to a seven-membered manganacycle, which then undergoes further steps to yield the final product ucc.ie.
Computational studies, primarily using Density Functional Theory (DFT), have provided significant insights into the detailed mechanistic pathways of these reactions. For the Rh(III)-catalyzed C-H activation of benzamides, DFT calculations have confirmed that the reaction proceeds through a CMD mechanism, where the C-H bond cleavage is the rate-determining step nih.govmdpi.comnih.gov.
In the case of Rh(III)-catalyzed reactions of N-methoxybenzamides with allenes, the chemoselectivity is determined by the N-O cleavage step. The nature of the substituent on the nitrogen (e.g., OMe vs. OPiv) influences the stability of the intermediates and the energy barrier for the olefination pathway nih.gov.
For Ru(II)-catalyzed annulations of N-alkoxybenzamides, a novel Ru(II)-Ru(IV)-Ru(II) pathway has been proposed based on experimental and theoretical studies. This pathway involves the cleavage of the N-O bond to form a Ru-nitrene species before the insertion of the alkyne, which is a departure from the more conventional mechanism where alkyne insertion precedes N-O bond cleavage rsc.orgrsc.org.
Kinetic studies on related Rh(II)-catalyzed C-H functionalization reactions have revealed that the C-H functionalization step is often rate-determining nih.govbohrium.comnih.govresearchgate.net. The efficiency of this step can be influenced by factors such as the solvent and the electronic properties of the substrates.
Influence of Reaction Conditions on Reactivity and Selectivity
The outcome of transition metal-catalyzed reactions involving this compound and its analogs is highly dependent on the reaction conditions.
Catalyst and Additives: The choice of catalyst and additives is crucial. For instance, in the Rh(III)-catalyzed synthesis of phthalides, the use of a silver salt like AgSbF6 or AgBF4 is necessary to generate the active cationic rhodium complex rsc.org. The addition of a base, such as K2CO3, can improve the yield in reactions with aliphatic aldehydes by minimizing acid-catalyzed side reactions rsc.org. Additives can also play a role in overcoming limitations in other rhodium-catalyzed reactions chemrxiv.orgresearchgate.net.
Solvent: The solvent can have a profound effect on both the reaction rate and selectivity. In the Rh(III)-catalyzed coupling of phenylpyrazole with alkynes, the solvent choice (e.g., ethanol (B145695) vs. dichloroethane) can dictate the product distribution between neutral and cationic heterocycles acs.org. This is attributed to the solvent's ability to stabilize charged intermediates and influence the energetics of different reaction pathways. The use of non-conventional solvents like water or ionic liquids is also being explored to develop greener catalytic processes researchgate.netliv.ac.uk.
Temperature: Reaction temperature can influence the rate and, in some cases, the selectivity of the reaction. Higher temperatures are often required to overcome the activation barrier for C-H bond cleavage.
Substrate Electronics: The electronic properties of the substituents on both the benzimidate and the coupling partner can significantly impact the reaction efficiency. In the rhodium-catalyzed synthesis of phthalides, electron-donating groups on the benzimidate generally lead to higher yields, while electron-deficient aldehydes are more reactive coupling partners rsc.org. This interplay of electronic effects is a key factor in optimizing the reaction outcome. The regioselectivity of these reactions is also influenced by the electronic and steric properties of the substrates researchgate.netnih.govthieme-connect.de.
Solvent Effects
The influence of solvent properties on the reaction rates and mechanisms of this compound has not been specifically documented. Generally, for reactions involving polar intermediates or transition states, such as the hydrolysis of imidates, solvent polarity is expected to play a significant role. Polar protic solvents could potentially stabilize charged intermediates through hydrogen bonding, while polar aprotic solvents might influence reaction rates based on their dielectric constant. However, without specific studies on this compound, any discussion on solvent effects remains speculative.
Temperature and Pressure Effects
Quantitative data on the effects of temperature and pressure on the reactions of this compound are not present in the surveyed literature. The Arrhenius equation typically describes the relationship between temperature and reaction rate, and activation parameters such as activation energy (Ea) could be determined from such studies. Similarly, the effect of pressure on reaction rates, governed by the activation volume (ΔV‡), would provide insight into the transition state structure. Unfortunately, no such experimental data or computational studies for this compound could be located.
Stereochemical Aspects and Diastereoselective Transformations
There is a lack of information in the scientific literature regarding the stereochemical aspects of reactions involving this compound. This includes its participation in diastereoselective transformations or the stereochemical outcomes of its reactions. For a complete understanding, studies would need to investigate the facial selectivity of nucleophilic additions to the imine carbon or the influence of chiral catalysts on its reactions. At present, no such studies have been reported for this specific compound.
Applications of Ethyl 4 Methoxybenzimidate in Complex Organic Synthesis
C-H and C-C Activation Strategies Utilizing Ethyl 4-Methoxybenzimidate
Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for forging new C-C and C-heteroatom bonds. dmaiti.com A prevalent strategy in this field is the use of directing groups, which are functional groups on the substrate that coordinate to the metal catalyst and position it to selectively activate a nearby C-H bond, often at the ortho-position of an aromatic ring. nih.govnih.gov
Imidates, including benzimidates like this compound, have been explored as effective directing groups in reactions catalyzed by metals such as rhodium and palladium. acs.org The nitrogen atom of the imidate can chelate to the metal center, facilitating the formation of a metallacyclic intermediate that leads to the regioselective cleavage of an ortho-C-H bond. This activated position can then react with a variety of coupling partners, including alkenes, alkynes, or aryl halides, to form more complex molecules. The imidate group can often be readily hydrolyzed back to a carboxylic acid or other functional group after the C-H functionalization step.
Table 2: General Scheme for Imidate-Directed C-H Activation
| Component | Role | Example |
| Substrate | Contains the C-H bond and directing group | This compound |
| Directing Group | Positions the catalyst for regioselective C-H activation | Imidate moiety |
| Catalyst | Cleaves the C-H bond and facilitates bond formation | [Rh(III)] or [Pd(II)] complex |
| Coupling Partner | Reacts with the activated C-H position | Alkenes, Alkynes, Aryl Halides |
| Product | ortho-Functionalized arene | 2-Alkenyl or 2-Aryl benzimidate derivative |
Cross-Coupling Methodologies with Derivatives of this compound (e.g., Suzuki Coupling)
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. mdpi.com This palladium-catalyzed reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.
For a compound like this compound to participate in a Suzuki coupling, it must first be converted into a suitable derivative, typically by introducing a halide (e.g., bromine or iodine) or a triflate group onto the aromatic ring. For example, bromination of the benzene (B151609) ring would yield an aryl bromide derivative of this compound. This derivative could then act as the electrophilic partner in a Suzuki reaction, coupling with various aryl or heteroaryl boronic acids to produce complex biaryl structures. This approach allows for the modular synthesis of molecules containing the 4-methoxybenzimidate scaffold linked to other aromatic systems.
Table 3: Representative Suzuki-Miyaura Coupling of a Benzimidate Derivative
| Reactant 1 (Electrophile) | Reactant 2 (Nucleophile) | Catalyst/Base | Solvent | Product |
| Bromo-derivative of this compound | Arylboronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/Water | Aryl-substituted this compound |
General information on the synthesis and reactions of benzimidates and related imidate compounds suggests they can be valuable intermediates in the formation of various nitrogen-containing heterocycles. However, specific studies focusing on the 4-methoxy substituted ethyl benzimidate derivative and its utility in the contexts requested were not found.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and content inclusions, such as detailed research findings and data tables, for "this compound."
Spectroscopic and Analytical Investigations of Ethyl 4 Methoxybenzimidate and Its Reaction Products
Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like ethyl 4-methoxybenzimidate. ¹H and ¹³C NMR spectra provide precise information about the chemical environment, connectivity, and number of hydrogen and carbon atoms in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides a distinct fingerprint of its structure. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons on the para-substituted benzene (B151609) ring appear as two distinct doublets, a result of their coupling to adjacent protons. The ethoxy group protons present as a quartet for the methylene (B1212753) (–CH₂–) group, caused by coupling to the three protons of the methyl (–CH₃) group, which in turn appears as a triplet. The methoxy (B1213986) group protons are observed as a sharp singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on each unique carbon atom in the molecule. The spectrum for this compound shows distinct signals for the imidate carbon (C=N), the aromatic carbons, and the carbons of the ethoxy and methoxy groups. The chemical shifts are indicative of the electronic environment of each carbon atom.
Detailed NMR data for this compound are presented below.
Table 1: ¹H NMR Spectroscopic Data for this compound Solvent: CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
|---|---|---|---|---|
| 7.71 | Doublet (d) | 8.0 | 2H | Aromatic (Ar-H) |
| 6.91 | Doublet (d) | 8.0 | 2H | Aromatic (Ar-H) |
| 4.31 (avg.) | Quartet (q) | 7.1 | 2H | OCH₂CH₃ |
| 3.83 | Singlet (s) | N/A | 3H | OCH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound Solvent: CDCl₃
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 163.5 | Imidate Carbon (C=N) |
| 161.4 | Aromatic Carbon (Ar-C-OCH₃) |
| 128.8 | Aromatic Carbon (Ar-CH) |
| 125.4 | Aromatic Carbon (Ar-C-C=N) |
| 113.5 | Aromatic Carbon (Ar-CH) |
| 61.2 | Methylene Carbon (OCH₂CH₃) |
| 55.2 | Methoxy Carbon (OCH₃) |
Mass Spectrometry Techniques (ESI, HRMS) for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through fragmentation analysis.
Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for analyzing polar molecules like this compound and its derivatives without causing significant fragmentation. In ESI-MS, the protonated molecule [M+H]⁺ would be the expected parent ion. While this compound is primarily documented as a reagent, its reaction products are frequently characterized using ESI-MS.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (C₁₀H₁₃NO₂), the exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value to confirm its molecular formula with high confidence. Although specific HRMS data for the parent compound is not widely published, this technique is standard for the characterization of novel compounds synthesized from it.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatography is indispensable for the separation, purification, and assessment of purity of chemical compounds. For a compound like this compound, both preparative and analytical techniques are relevant.
Preparative Thin Layer Chromatography (TLC): Preparative TLC is a method used to purify small quantities (typically <100 mg) of a compound from a reaction mixture. chemrxiv.org A concentrated solution of the crude product is applied as a band onto a thick layer of silica (B1680970) gel on a glass plate. rochester.edu The plate is then developed in an appropriate solvent system, which separates the components based on their polarity. The band corresponding to the desired product can be visualized (e.g., under UV light), scraped from the plate, and the compound extracted with a suitable polar solvent to yield the purified substance. rochester.edureddit.com This technique is particularly useful for small-scale synthesis or for isolating products from complex mixtures. researchgate.net
High-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (HPLC-MS/MS): HPLC is a high-resolution separation technique. When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for both the quantification and structural confirmation of compounds in a mixture. An HPLC method would involve injecting the sample onto a column (e.g., a reversed-phase C18 column) and eluting the components with a mobile phase gradient. This would separate this compound from starting materials, byproducts, and subsequent reaction products. The eluent would then be introduced into a mass spectrometer for detection and characterization, providing high sensitivity and specificity for reaction monitoring and purity analysis.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is an analytical technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.
Computational and Theoretical Studies on Ethyl 4 Methoxybenzimidate
Quantum Chemical Calculations (e.g., DFT, ab initio geometry optimizations)
Quantum chemical calculations are fundamental to understanding the geometric and electronic properties of ethyl 4-methoxybenzimidate. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization.
In computational studies of similar aromatic compounds, DFT methods, such as B3LYP, are commonly used with various basis sets (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. These calculations yield optimized structural parameters, including bond lengths, bond angles, and dihedral angles, which correspond to a minimum on the potential energy surface. For instance, in a study on a related molecule, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), geometry optimization was performed using the B3LYP-D3(BJ)/6-31+G** level of theory to obtain its stable conformation. researchgate.net
Table 1: Hypothetical Optimized Geometry Parameters for this compound (Illustrative)
| Parameter | Value |
|---|---|
| C-O (methoxy) bond length | ~1.36 Å |
| C=N (imidate) bond length | ~1.28 Å |
| C-O (ester) bond length | ~1.34 Å |
| Benzene (B151609) ring C-C bond lengths | ~1.39 - 1.41 Å |
| C-N-C bond angle | ~120° |
| O-C-N bond angle | ~125° |
Note: This data is illustrative and not from a direct computational study of this compound.
Molecular Modeling of Reactivity, Selectivity, and Conformational Analysis
Molecular modeling techniques are crucial for predicting how this compound will behave in a chemical reaction and for understanding its preferred shapes (conformations).
Reactivity and Selectivity: The reactivity of the molecule can be inferred from calculated electronic properties such as frontier molecular orbitals (HOMO and LUMO). The Highest Occupied Molecular Orbital (HOMO) indicates regions susceptible to electrophilic attack, while the Lowest Unoccupied Molecular Orbital (LUMO) points to sites prone to nucleophilic attack. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
Conformational Analysis: this compound possesses several rotatable bonds, leading to different possible conformations. Conformational analysis involves calculating the energy of the molecule as a function of the torsion angle of these bonds. This analysis helps identify the most stable (lowest energy) conformation. For the related EMAB molecule, potential energy profiles were calculated to understand the rotational barriers around key single bonds, revealing the most energetically favorable orientations of its functional groups. researchgate.net A similar approach for this compound would reveal the preferred orientation of the ethyl and methoxy (B1213986) groups relative to the benzimidate core.
Electrostatic Potential (ESP) Surface Analysis for Understanding Electronic Properties
The Molecular Electrostatic Potential (MEP or ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.netresearchgate.net The ESP surface maps the electrostatic potential onto the electron density surface, using a color scale to denote different charge regions.
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen and nitrogen.
Blue Regions: Indicate positive electrostatic potential, electron-poor areas. These regions are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms.
Green Regions: Represent neutral or non-polar areas.
For a molecule like this compound, an ESP analysis would likely show negative potential (red/yellow) around the nitrogen and oxygen atoms of the imidate and methoxy groups, highlighting these as sites for interaction with electrophiles or for hydrogen bonding. researchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atoms of the ethyl group and the aromatic ring.
Table 2: Predicted ESP Characteristics for this compound
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
|---|---|---|
| Imidate Nitrogen Atom | Negative (Electron-rich) | Site for electrophilic attack, protonation |
| Methoxy Oxygen Atom | Negative (Electron-rich) | Site for electrophilic attack, H-bond acceptor |
| Aromatic Ring Hydrogens | Positive (Electron-poor) | Potential for weak interactions |
Prediction of Reaction Pathways and Transition States
Computational chemistry allows for the detailed exploration of potential reaction mechanisms involving this compound. By modeling the interaction of the molecule with a reactant, researchers can map out the entire reaction pathway from reactants to products.
This process involves locating and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a critical factor in reaction kinetics. Calculations can elucidate the geometry of the transition state, revealing the precise arrangement of atoms as bonds are broken and formed. While specific reaction pathways for this compound have not been detailed in the provided search context, these computational methods are standard for studying reaction mechanisms, such as hydrolysis or aminolysis of the imidate group.
Quantitative Structure-Reactivity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their reactivity or biological activity. nih.gov While often used in drug design, the same principles can be applied to understand chemical reactivity.
A QSAR study on a series of benzimidate derivatives would involve:
Generating a dataset: Synthesizing or computationally modeling a series of related benzimidate compounds with varying substituents.
Calculating descriptors: For each molecule, a set of numerical descriptors is calculated. These can include electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), and topological descriptors.
Developing a model: A statistical model (e.g., multiple linear regression) is created to find a mathematical equation that relates the descriptors to the observed reactivity (e.g., reaction rate constant).
For example, a 2D QSAR analysis on a different class of compounds resulted in an equation linking the binding affinity to the HOMO-LUMO energies and the Hammett sigma constant (σp), which quantifies the electronic effect of a substituent on the aromatic ring. nih.gov A similar study on benzimidates could quantify how substituents on the benzene ring influence the reactivity of the imidate functional group, providing predictive power for designing new compounds with desired reactivity profiles.
Future Research Directions and Emerging Trends in Ethyl 4 Methoxybenzimidate Chemistry
Development of Novel and More Efficient Catalytic Systems
The synthesis of ethyl 4-methoxybenzimidate and related imidates has traditionally relied on methods like the Pinner reaction, which often requires stoichiometric amounts of strong acids. wikipedia.org Future research is increasingly focused on the development of catalytic systems that offer higher efficiency, milder reaction conditions, and greater functional group tolerance.
One promising area is the use of heterogeneous catalysts , which simplify product purification and catalyst recycling. Metal-Organic Frameworks (MOFs) and supported metal nanoparticles are at the forefront of this trend. For instance, chromium-based MOFs like MIL-101(Cr) have demonstrated high efficiency in catalyzing the formation of related imidazole (B134444) structures under solvent-free conditions, a principle that could be adapted for imidate synthesis. mdpi.com Similarly, supported gold nanoparticles have shown catalytic efficacy in the synthesis of 2-substituted benzimidazoles, indicating their potential for imidate formation. researchgate.net
Homogeneous catalysis also continues to evolve. The development of novel Lewis acids and organocatalysts is expected to provide milder and more selective routes to imidates. Boron-based catalysts, for example, have emerged as efficient promoters for amide formation and could be adapted for the synthesis of imidates from nitriles or amides. mdpi.com Transition metal catalysts, including those based on rhodium, palladium, and cobalt, are being explored for C-H activation strategies that could lead to novel imidate syntheses. mdpi.comscilit.com The goal is to move away from harsh reagents towards catalytic cycles that operate under near-neutral pH and ambient temperatures.
| Catalyst Type | Example | Potential Application in Imidate Synthesis | Key Advantages |
| Metal-Organic Framework (MOF) | MIL-101(Cr) | Catalyzing nitrile alcoholysis under mild, solvent-free conditions. mdpi.com | High surface area, tunable porosity, reusability. mdpi.com |
| Supported Nanoparticles | Au/TiO2 | Facilitating condensation reactions leading to imidate formation. researchgate.net | High activity, stability, ease of separation. researchgate.net |
| Boronic Acids | ortho-iodo-phenylboronic acid | Catalyzing the direct formation of imidates from amides and alcohols. mdpi.com | Mild conditions, functional group tolerance. |
| Transition Metal Complexes | Rhodium(III) complexes | C-H activation/annulation pathways to construct complex imidate structures. mdpi.com | High selectivity, novel bond formations. mdpi.com |
Exploration of Asymmetric Synthesis Applications
The creation of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries. This compound and its derivatives are emerging as valuable scaffolds for asymmetric synthesis. Research is focused on two main avenues: using chiral imidates as ligands for asymmetric catalysis and developing enantioselective reactions that incorporate the imidate moiety into a chiral product.
Chiral imidates have been successfully synthesized and employed as a new class of nitrogen-based ligands in metal-catalyzed reactions. core.ac.ukuclouvain.be For example, copper(I) complexes with chiral imidate ligands have shown promise in asymmetric aziridination and diethylzinc (B1219324) additions to aldehydes, inducing significant enantioselectivity. core.ac.ukuclouvain.be Future work will likely involve the design and synthesis of a broader library of chiral imidate ligands to fine-tune steric and electronic properties for a wider range of asymmetric transformations, such as hydrogenations and C-C bond-forming reactions. sigmaaldrich.com
Furthermore, the imidate functional group itself can be a key component in asymmetric reactions. The development of catalytic asymmetric multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction catalyzed by chiral phosphoric acids, has enabled the synthesis of axially chiral imidazo[1,2-a]pyridines with high enantioselectivity. nih.gov This highlights the potential for using this compound as a prochiral substrate in reactions catalyzed by chiral Brønsted acids, Lewis acids, or organocatalysts to generate enantioenriched products. nih.govmdpi.com
Integration into Flow Chemistry and Continuous Manufacturing Processes
The shift from batch to continuous manufacturing is a major trend in the chemical industry, driven by the need for safer, more efficient, and scalable processes. researchgate.net Flow chemistry offers numerous advantages, including superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous intermediates safely. durham.ac.uknih.gov
Integrating the synthesis of this compound into a continuous flow process could significantly improve its production. mdpi.com Flow reactors can be pressurized to allow for superheating of solvents, which can dramatically accelerate reaction rates. nih.gov For example, the Pinner reaction, which can be sluggish in batch, could be performed in minutes or even seconds in a high-temperature, high-pressure flow reactor. The integration of in-line purification and analysis (Process Analytical Technology, PAT) would allow for real-time monitoring and optimization, ensuring high purity and yield. mit.edu
Moreover, multi-step syntheses involving this compound as an intermediate can be telescoped into a single, continuous process. nih.govresearchgate.net This eliminates the need for isolating and purifying intermediates, reducing waste and operational time. mdpi.com For instance, the synthesis of this compound could be directly coupled with its subsequent conversion into a heterocyclic compound, all within an automated, closed-loop system. nih.govvapourtec.com
| Feature | Advantage in this compound Synthesis |
| Enhanced Heat/Mass Transfer | Faster reaction rates, improved yields, and selectivity. durham.ac.uk |
| Precise Control | Tightly controlled temperature, pressure, and residence time for optimized outcomes. researchgate.net |
| Increased Safety | Small reactor volumes minimize the risk associated with hazardous reagents or exothermic reactions. nih.gov |
| Scalability | Seamless scaling from laboratory to production by running the system for longer periods. durham.ac.uk |
| Process Integration | Telescoping of multiple reaction steps without intermediate isolation. mdpi.comnih.gov |
Design of Environmentally Benign Synthetic Routes
Green chemistry principles are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. nih.gov For this compound, this involves exploring renewable feedstocks, using safer solvents, employing catalytic rather than stoichiometric reagents, and designing processes with high atom economy. researchgate.net
A key focus is the replacement of traditional volatile organic solvents with more sustainable alternatives. Research into the use of bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), in imidate synthesis is an active area. mdpi.com Water-based synthetic methods, although challenging for water-sensitive imidates, are also being investigated, potentially through the use of surfactants or phase-transfer catalysts.
The development of biocatalytic routes represents a significant step towards sustainability. manchester.ac.uk While direct enzymatic synthesis of this compound is still in its infancy, enzymes like lipases and nitrilases could potentially be engineered to catalyze the key bond-forming reactions under mild, aqueous conditions. nih.govdntb.gov.ua This approach offers the benefits of high selectivity and biodegradability of the catalyst. ukri.org
Furthermore, the use of energy-efficient activation methods, such as microwave irradiation or mechanosynthesis, can reduce energy consumption and often shorten reaction times compared to conventional heating. nih.govresearchgate.net These techniques, combined with solvent-free reaction conditions, can lead to significantly greener synthetic processes. researchgate.net
Expanding the Scope of Complex Molecule Assembly and Functionalization
This compound is a versatile building block, and its unique reactivity is being increasingly harnessed for the synthesis of complex molecular architectures, particularly nitrogen-containing heterocycles. rsc.org The imidate functionality can act as both an electrophile and a nucleophile, enabling a wide range of transformations. nih.gov
Future research will likely focus on exploiting this dual reactivity in novel cascade or domino reactions to rapidly build molecular complexity from simple precursors. For example, transition metal-catalyzed reactions that involve the activation of C-H bonds adjacent to the imidate group could open up new avenues for functionalization and annulation reactions. rsc.org The in-situ generation of reactive intermediates from this compound under radical or photoredox catalysis conditions is another area ripe for exploration. mdpi.com
Imidates are crucial intermediates in the synthesis of various classes of N-heterocycles, including oxazolines, quinazolines, and triazoles. researchgate.netrroij.com The development of new methodologies to expand the range of accessible heterocyclic systems is a continuing goal. This includes designing novel cycloaddition reactions where the imidate participates as a key component or developing new strategies for intramolecular cyclizations. The application of these methods to the total synthesis of natural products and pharmaceutically active compounds will continue to demonstrate the synthetic utility of this compound. researchgate.netresearchgate.net
Q & A
Q. What are the optimized synthetic protocols for ethyl 4-methoxybenzimidate, and how can reaction efficiency be validated?
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic environments?
Density Functional Theory (DFT) simulations can model transition states and electron density maps. For example:
- Calculate activation energies for nucleophilic attack at the imidate carbon.
- Compare with experimental kinetic data (e.g., hydrolysis rates under acidic vs. basic conditions).
- Use software like Gaussian or ORCA, referencing data repositories (e.g., Chemotion) for validation .
Q. What strategies resolve contradictions in spectral data for this compound derivatives?
- Cross-Referencing : Validate NMR shifts against NIST Chemistry WebBook entries (e.g., δ 161.6 ppm for methoxy carbons) .
- Isotopic Labeling : Deuterated analogs (e.g., CD₃OC₆H₄CHO) can clarify ambiguous signals .
- Collaborative Repositories : Upload raw data to platforms like RADAR4Chem for peer verification .
Q. How does the electronic nature of substituents influence this compound’s stability in drug-design applications?
- Electron-Withdrawing Groups : Nitro or halide substituents at the 3-position increase hydrolysis susceptibility due to enhanced electrophilicity.
- Steric Effects : Bulky groups (e.g., tert-butyl) reduce reactivity, as shown in analogs like 4-Methoxy-2,6-di-tert-butylphenol .
- Pharmacological Relevance : Structural analogs (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) demonstrate receptor-binding trends .
Q. What methodologies address degradation products formed during this compound storage?
- Accelerated Stability Studies : Expose the compound to extreme pH (1–13), UV light, or humidity (40–80% RH) for 4–8 weeks.
- Analytical Tools : LC-MS to identify degradation byproducts (e.g., 4-methoxybenzamide or benzoic acid derivatives) .
- Storage Recommendations : Anhydrous conditions at –20°C, based on safety data for related chlorinated analogs .
Key Considerations for Researchers
- Data Reproducibility : Use FAIR (Findable, Accessible, Interoperable, Reusable) principles when publishing spectral datasets .
- Ethical Compliance : Ensure all human/animal studies follow institutional review protocols (e.g., participant selection criteria) .
- Advanced Instrumentation : Leverage deuterated reagents (e.g., 4-Methoxybenzaldehyde-α-d1) for mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
